

# Comprehensive Spectral Analysis Guide: Ethyl 3-Phenylpropionate

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## Compound of Interest

Compound Name: *Propionic acid, 3-ethylphenyl ester*

Cat. No.: *B8599306*

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## Executive Summary & Nomenclature Alert

Target Compound: Ethyl 3-phenylpropionate CAS Registry Number: 2021-28-5 Molecular Formula:

Molecular Weight: 178.23 g/mol

Critical Nomenclature Note: In chemical databases and commercial catalogs, this compound is frequently listed under the synonym "3-ethylphenyl propionate." However, strictly speaking, "3-ethylphenyl propionate" refers to the ester formed between 3-ethylphenol and propionic acid (a phenolic ester). The data presented here corresponds to the widely used Ethyl 3-phenylpropionate (the ethyl ester of hydrocinnamic acid), which is the standard commercial and pharmaceutical intermediate associated with CAS 2021-28-5. Researchers must verify the structure via NMR to avoid isomer confusion.[1]

Structure:

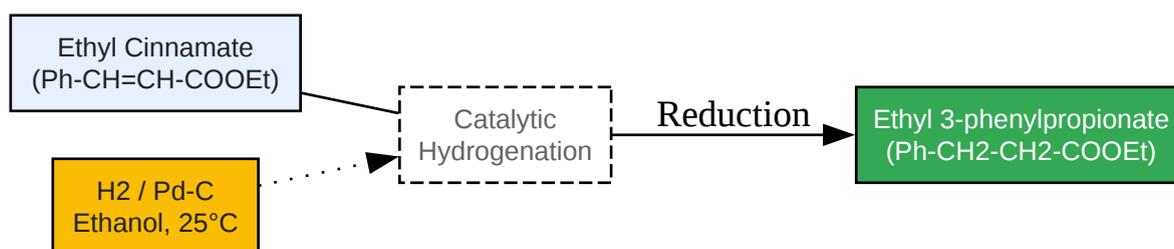
## Synthesis & Sample Preparation

For analytical standards, Ethyl 3-phenylpropionate is typically synthesized via the catalytic hydrogenation of ethyl cinnamate or the esterification of hydrocinnamic acid.

## Experimental Workflow

- Precursor: Ethyl cinnamate (CAS 103-36-6).

- Reagents:  
gas, Pd/C catalyst (5-10%), Ethanol solvent.
- Conditions: 25°C, 1 atm  
(balloon) or low pressure Parr shaker.
- Purification: Filtration of catalyst followed by vacuum distillation.



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Figure 1: Catalytic hydrogenation pathway for the synthesis of Ethyl 3-phenylpropionate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing Ethyl 3-phenylpropionate from its phenolic isomer. The key diagnostic feature is the chemical shift of the methylene protons adjacent to the carbonyl group and the oxygen.

### <sup>1</sup>H NMR Data (400 MHz, )

The spectrum displays a characteristic pattern of a monosubstituted benzene ring and two distinct ethyl/propyl chains.

Assignment	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Structural Context
Ar-H	7.16 – 7.29	Multiplet	5H	-	Aromatic protons (Ph-)
O-CH -	4.12	Quartet	2H	7.1	Ethoxy methylene (Deshielded by O)
Ph-CH -	2.94	Triplet	2H	7.8	Benzylic methylene
-CH -CO	2.60	Triplet	2H	7.8	-Methylene to Carbonyl
-CH	1.23	Triplet	3H	7.1	Terminal methyl of ethyl group

#### Interpretation Logic:

- The quartet at 4.12 ppm confirms the ethyl ester structure ( ). In the phenolic isomer (3-ethylphenyl propionate), this quartet would be absent; instead, a quartet for the propionyl group ( ) would appear significantly upfield around 2.4–2.6 ppm.
- The triplet at 2.94 ppm indicates a benzylic position, confirming the hydrocinnamate backbone.

## C NMR Data (100 MHz, )

Carbon Type	Shift ( , ppm)	Assignment
Carbonyl (C=O)	172.9	Ester carbonyl
Ar-C (Ipso)	140.5	Quaternary aromatic carbon
Ar-C	128.5, 128.3, 126.2	Aromatic CH (Ortho, Meta, Para)
O-CH	60.4	Ethoxy methylene
-CH	35.9	-Carbon
-CO		
Ph-CH	30.9	Benzylic Carbon
-		
-CH	14.2	Methyl carbon

## Mass Spectrometry (MS) Analysis

The Electron Ionization (EI) mass spectrum of Ethyl 3-phenylpropionate is dominated by fragmentation driven by the aromatic ring and the ester functionality.

Key Ions (m/z):

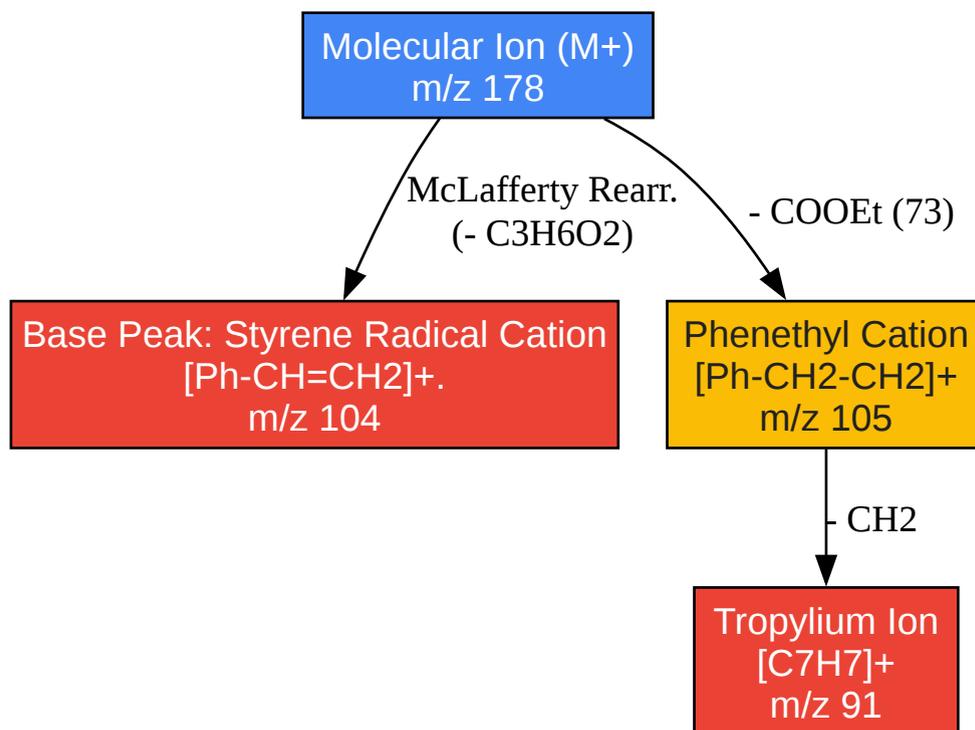
- Molecular Ion ( ): 178 (Weak/Moderate)
- Base Peak: 104 (100%)
- Significant Peaks: 91, 105, 133

## Fragmentation Mechanism

The base peak at  $m/z$  104 arises from a McLafferty Rearrangement. Unlike typical aliphatic esters, the

-hydrogen here is located on the phenyl ring (ortho-position), facilitating a transfer to the carbonyl oxygen.

- McLafferty Rearrangement: The ester chain folds back; a hydrogen from the -carbon (relative to the ester oxygen? No, relative to the carbonyl). Correction: In hydrocinnamic esters, the McLafferty rearrangement involves the ethoxy group if the chain was long enough, but here the dominant pathway for  $m/z$  104 is the McLafferty rearrangement involving the aromatic ring acting as the -substituent system, or more classically, the loss of the alkoxy group followed by elimination.
  - Actual Mechanism for  $m/z$  104: It is the Styrene Radical Cation ( ). This forms via the McLafferty rearrangement of the ester moiety where the ethoxy group leaves with a hydrogen transfer, or via elimination of Ethyl Acetate?
  - Refined Mechanism: . This is a specific rearrangement known for 3-phenylpropionic esters.
- Benzylic Cleavage: Formation of the Tropylium ion ( ) at  $m/z$  91.



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Figure 2: Primary mass spectral fragmentation pathways for Ethyl 3-phenylpropionate.

## Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the ester carbonyl and the monosubstituted benzene ring.

Wavenumber ( )	Vibration Mode	Description
1730 - 1740	C=O Stretch	Strong, sharp ester carbonyl peak.
1150 - 1200	C-O-C Stretch	Strong ester "ether" linkage stretch.
3020 - 3060	C-H Stretch (Ar)	Weak aromatic proton stretches.
2900 - 2980	C-H Stretch (Alk)	Aliphatic stretches (Ethyl/Propyl chains).
1603, 1496, 1454	C=C Ring Stretch	Characteristic "breathing" modes of the benzene ring.
698, 748	C-H Bending (oop)	Strong bands indicating a monosubstituted benzene.

## Differentiation from Phenolic Isomer

To ensure the sample is Ethyl 3-phenylpropionate (CAS 2021-28-5) and not 3-ethylphenyl propionate (Phenolic ester), compare the Carbonyl stretch and NMR shifts:

Feature	Ethyl 3-phenylpropionate (Structure A)	3-Ethylphenyl propionate (Structure B)[2]
Structure	Ph-CH CH COO-Et	(3-Et-Ph)-O-CO-Et
IR C=O	~1735 cm (Alkyl ester)	~1760 cm (Phenolic ester, conjugated)
H NMR	Quartet at 4.1 ppm ( )	Quartet at 2.6 ppm ( )
Hydrolysis	Yields Hydrocinnamic acid + Ethanol	Yields 3-Ethylphenol + Propionic acid

## References

- National Institute of Standards and Technology (NIST). Ethyl 3-phenylpropionate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- PubChem. Ethyl 3-phenylpropionate Compound Summary (CID 16237). National Library of Medicine. [\[Link\]](#)

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## Sources

- [1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)

- [2. Ethyl 3-phenylpropionate | 2021-28-5 \[chemicalbook.com\]](#)
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